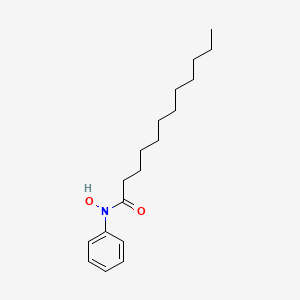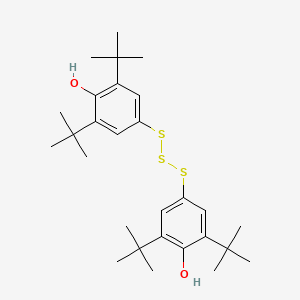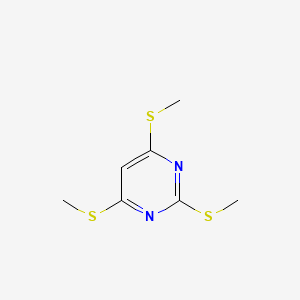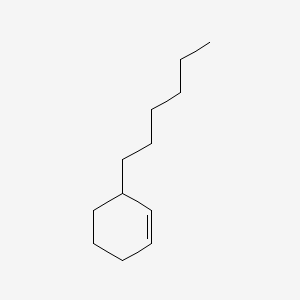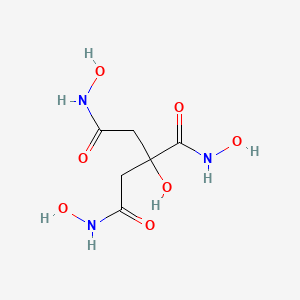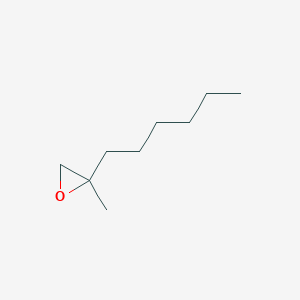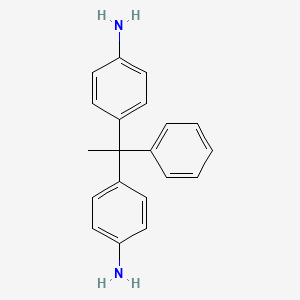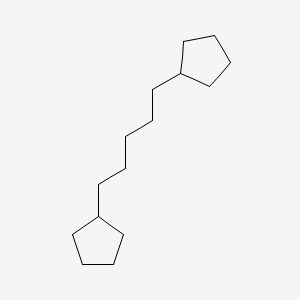
1,5-Dicyclopentylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dicyclopentylpentane is an organic compound with the molecular formula C15H28. It is a hydrocarbon consisting of a pentane backbone with cyclopentyl groups attached to the first and fifth carbon atoms. This compound belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure .
Preparation Methods
The synthesis of 1,5-Dicyclopentylpentane can be achieved through various synthetic routes. One common method involves the hydrogenation of 1,5-dicyclopentyl-1-pentene using a suitable catalyst under high pressure and temperature conditions. Industrial production methods may involve the use of advanced catalytic systems to optimize yield and purity .
Chemical Reactions Analysis
1,5-Dicyclopentylpentane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.
Scientific Research Applications
1,5-Dicyclopentylpentane has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and stability.
Biology: Research on its interactions with biological membranes and its potential as a hydrophobic probe.
Medicine: Investigations into its potential use as a drug delivery vehicle due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dicyclopentylpentane involves its interaction with molecular targets through hydrophobic interactions. These interactions can affect the structure and function of biological membranes, enzymes, and receptors. The pathways involved may include alterations in membrane fluidity and permeability, as well as modulation of enzyme activity .
Comparison with Similar Compounds
1,5-Dicyclopentylpentane can be compared with other similar compounds, such as:
Cyclopentane: A simpler cycloalkane with a single ring structure.
1,3-Dicyclopentylpropane: A compound with cyclopentyl groups attached to the first and third carbon atoms of a propane backbone.
1,5-Dicyclohexylpentane: A compound with cyclohexyl groups instead of cyclopentyl groups, providing a comparison of ring size effects on properties.
This compound is unique due to its specific ring structure and the positioning of the cyclopentyl groups, which influence its chemical reactivity and physical properties.
Properties
CAS No. |
15181-21-2 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
5-cyclopentylpentylcyclopentane |
InChI |
InChI=1S/C15H28/c1(2-8-14-10-4-5-11-14)3-9-15-12-6-7-13-15/h14-15H,1-13H2 |
InChI Key |
QBSREYYHAPRBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCCCC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


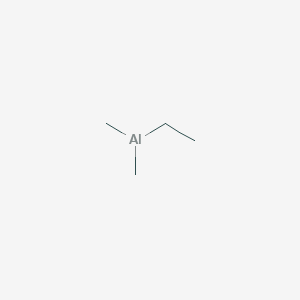
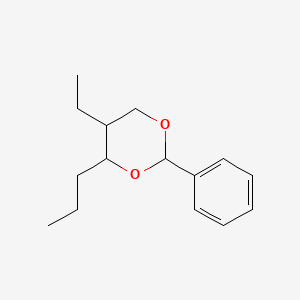
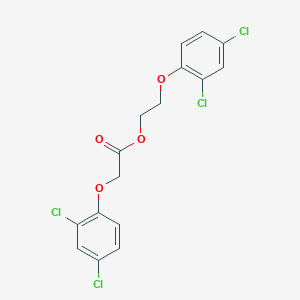
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
